Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl-

Description

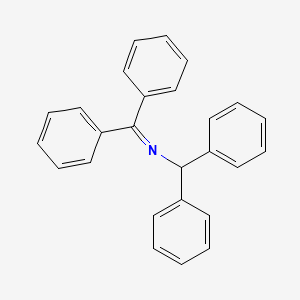

Benzenemethanamine, N-(diphenylmethylene)-α-phenyl- (CAS 330455-47-5) is a Schiff base compound synthesized via condensation of 4-bromobenzaldehyde and aminodiphenylmethane (CAS 91-00-9) . Its structure features a diphenylmethylene group (-N=CPh₂) attached to a benzenemethanamine backbone with an α-phenyl substituent. This compound is primarily utilized in asymmetric catalysis and as an intermediate in organic synthesis, particularly in aziridination reactions . Its molecular formula is C₂₆H₂₁NBr (derived from brominated substitution in ), and it exhibits stereochemical complexity due to the E-configuration of the imine bond .

Properties

CAS No. |

5350-59-4 |

|---|---|

Molecular Formula |

C26H21N |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-benzhydryl-1,1-diphenylmethanimine |

InChI |

InChI=1S/C26H21N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H |

InChI Key |

SMRJHVJMMYECFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Deprotection to Obtain Free Amino Alcohols

The benzophenone protecting group on the nitrogen can be removed under mild conditions:

- Treatment with 4.0 M aqueous hydrochloric acid at room temperature yields the free amine amino alcohol in moderate yield (e.g., 55%).

- Alternatively, hydroxylamine hydrochloride treatment efficiently removes the diphenylmethylene group, yielding the free amino alcohol in up to 90% yield.

This deprotection step is crucial for obtaining the free amine form from the protected intermediate, facilitating further synthetic transformations.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Yields (%) | Selectivity (trans/cis) | Conditions | Notes |

|---|---|---|---|---|---|

| Aminative Umpolung Cyclization with α,α-Diphenylglycine | Mild, high yield, high diastereoselectivity | Up to 97 | >20:1 | DMF–H2O (9:1), 40 °C, 3 h | Versatile for aromatic aldehydes |

| Deprotection with HCl or Hydroxylamine | Mild removal of diphenylmethylene protecting group | 55–90 | N/A | Room temperature | Essential for free amine formation |

Summary of Research Discoveries

- The intramolecular aminative Umpolung cyclization is a state-of-the-art method for synthesizing N-(diphenylmethylene)-protected benzenemethanamine derivatives with excellent stereocontrol and high yield.

- Reaction optimization studies demonstrate the critical role of solvent and temperature in maximizing yield and selectivity.

- The protecting group strategy allows for facile deprotection under mild conditions, enabling access to free amino alcohols.

- The method is scalable and amenable to various aromatic substrates, making it attractive for synthetic and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction may produce benzenemethanamine derivatives with altered substituents.

Scientific Research Applications

Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or therapeutic research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A. Benzenemethanamine, N-(phenylmethylene)- (CAS 780-25-6)

- Structure : Lacks the α-phenyl and diphenylmethylene groups. Instead, it has a single phenylmethylene (-N=CPh) group .

- Molecular Weight : 195.26 g/mol (vs. 443.36 g/mol for the target compound) .

- Synthesis : Prepared via condensation of benzaldehyde with benzylamine, a simpler reaction compared to the brominated precursor in the target compound .

- Applications : Used in nitrone synthesis via oxidation, contrasting with the target compound’s role in aziridination .

B. Benzenemethanamine, α-(diphenylmethylene)-N,N-dimethyl- (CAS 6318-92-9)

- Structure : Contains dimethylamine (-N(CH₃)₂) instead of the primary amine group in the target compound .

- Reactivity : The dimethyl groups reduce nucleophilicity, making it less reactive in imine-based reactions compared to the primary amine in the target compound .

C. N-Benzyl-1,1-diphenylmethanamine (CAS 5669-43-2)

- Structure : Replaces the imine (-N=CPh₂) with a benzylamine (-NH-CH₂Ph) group .

- Molecular Weight : 273.38 g/mol, significantly lower than the target compound due to the absence of bromine and imine groups .

- Applications : Primarily serves as a ligand or base in organic reactions, lacking the catalytic versatility of the target compound’s Schiff base structure .

Key Observations :

- The target compound’s brominated aromatic ring enhances electrophilicity, facilitating nucleophilic attacks in aziridination .

- N,N-dimethyl analogues (e.g., CAS 6318-92-9) exhibit reduced reactivity due to steric and electronic effects .

- Oxidized derivatives (e.g., nitrones) prioritize cycloaddition over imine-mediated catalysis .

Physical and Thermodynamic Properties

| Property | Target Compound | N-(Phenylmethylene)benzenemethanamine | Benzenamine, N-(diphenylmethylene)- |

|---|---|---|---|

| Molecular Weight (g/mol) | 443.36 (with Br) | 195.26 | 259.35 (CAS 574-45-8) |

| ΔfusH (kJ/mol) | Not reported | Not reported | 29.14 (estimated) |

| ΔsubH (kJ/mol) | Not reported | Not reported | 115.50 ± 1.80 |

| Stability | High (steric hindrance from diphenyl groups) | Moderate (smaller substituents) | Moderate |

Notes:

- Thermodynamic data for the target compound is lacking, but analogues suggest that diphenylmethylene groups increase melting points and sublimation enthalpies due to enhanced van der Waals interactions .

- The bromine atom in the target compound likely increases molecular weight and polarizability, affecting solubility in nonpolar solvents .

Biological Activity

Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- (commonly referred to as diphenylmethylamine) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. Its structure, characterized by a benzene ring attached to a methanamine group with diphenylmethylene substituents, suggests potential biological activities that warrant investigation.

The biological activity of diphenylmethylamine is primarily associated with its interaction with various biological receptors and enzymes. Research indicates that compounds with similar structures can act as inhibitors of receptor tyrosine kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in numerous physiological processes including cellular growth, proliferation, and survival. Aberrant activation of FGFRs has been linked to tumor progression and resistance to cancer therapies .

Toxicological Profile

The toxicological aspects of diphenylmethylamine have been explored through studies on related compounds, particularly benzene derivatives. Benzene exposure is known to lead to various health risks, including hematological disorders and carcinogenic effects. The metabolism of benzene involves cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause oxidative damage in cells . Given the structural similarities, diphenylmethylamine may exhibit comparable toxicological properties.

Case Studies

- Cancer Research : A study investigating the role of FGFR inhibitors in cancer treatment highlighted that compounds similar to diphenylmethylamine can significantly reduce tumor growth in xenograft models. The inhibition of FGFR signaling pathways was found to induce apoptosis in cancer cells, suggesting a potential therapeutic application for diphenylmethylamine derivatives .

- Genetic Toxicity : Another case study examined the genetic toxicity of benzene and its derivatives. It was found that exposure to these compounds could lead to mutations and chromosomal aberrations in mammalian cells. The study emphasized the need for further research into the genetic impact of diphenylmethylamine, particularly regarding its metabolites .

Pharmacological Properties

Research has shown that diphenylmethylamine exhibits moderate affinity for certain neurotransmitter receptors, which may influence its pharmacological profile. For instance, it has been suggested that it could act as a potential modulator for serotonin receptors, impacting mood and behavior .

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) characteristics of diphenylmethylamine are crucial for understanding its biological activity:

| Property | Description |

|---|---|

| Absorption | Likely absorbed through gastrointestinal tract; potential inhalation exposure due to volatility. |

| Distribution | Predicted to distribute widely due to lipophilicity; accumulation in lipid-rich tissues possible. |

| Metabolism | Metabolized primarily in the liver; potential formation of reactive metabolites. |

| Excretion | Primarily excreted via urine; some unmetabolized compound may be exhaled. |

Comparative Analysis with Related Compounds

To better understand the biological activity of diphenylmethylamine, a comparative analysis with structurally related compounds can provide insights into its potential effects:

| Compound | Biological Activity | Toxicity Level |

|---|---|---|

| Diphenylmethylamine | Potential FGFR inhibition; serotonin modulation | Moderate |

| Benzene | Carcinogenic; hematotoxic effects | High |

| Benzylamine | Neurotransmitter modulation; lower toxicity | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.